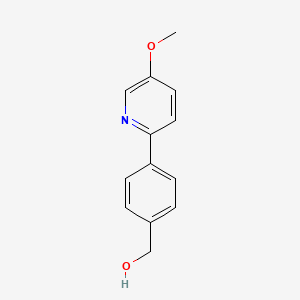
(4-(5-Methoxypyridin-2-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-Methoxypyridin-2-yl)phenyl)methanol is an organic compound with the molecular formula C13H13NO2 It consists of a phenyl ring substituted with a methanol group and a methoxypyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Methoxypyridin-2-yl)phenyl)methanol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(5-Methoxypyridin-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of (4-(5-Methoxypyridin-2-yl)phenyl)aldehyde or (4-(5-Methoxypyridin-2-yl)phenyl)carboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(4-(5-Methoxypyridin-2-yl)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-(5-Methoxypyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxypyridinyl group can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Methoxypyridin-2-yl)methanol: Similar structure but lacks the phenyl ring.
(5-Chloro-2-methoxypyridin-4-yl)(phenyl)methanol: Contains a chloro substituent instead of a methoxy group.
(4-(5-Methoxypyridin-3-yl)phenyl)methanol: The methoxy group is positioned differently on the pyridine ring.
Uniqueness
(4-(5-Methoxypyridin-2-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxypyridinyl and phenyl groups allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
[4-(5-methoxypyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-12-6-7-13(14-8-12)11-4-2-10(9-15)3-5-11/h2-8,15H,9H2,1H3 |
InChI-Schlüssel |
HPAIBWCOZLPKLS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1)C2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



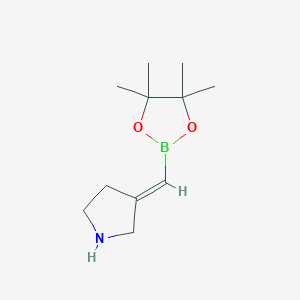
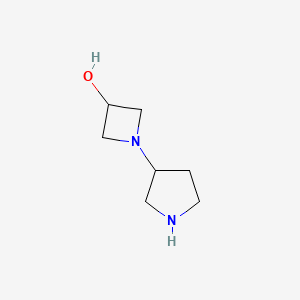
![Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B13000697.png)

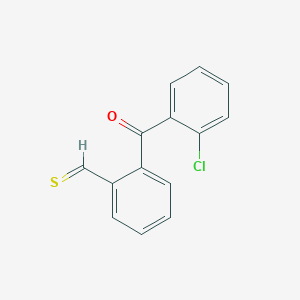
![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B13000716.png)
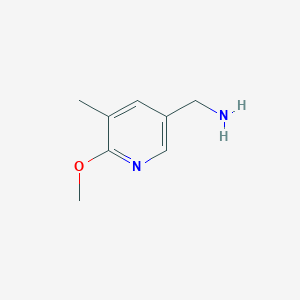

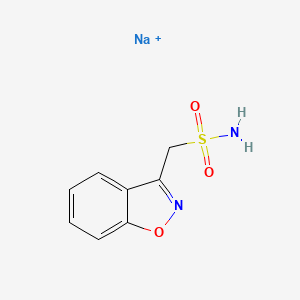


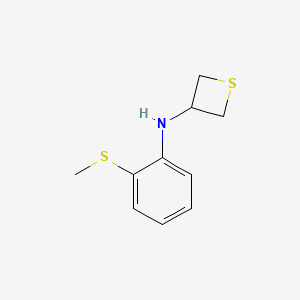
![7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13000747.png)
